
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
Overview
Description
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
- (E)-3-(1-METHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
- (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring and the fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds. The combination of these groups enhances its potential for various applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-3-18-10-13(11(2)17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYALNQBRKMDTTR-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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